1-(3,4-Dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine
Overview
Description
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Addition of chlorine atoms to the phenyl ring.
Sulfonylation: Attachment of the sulfonyl group to the piperazine ring.
Coupling Reactions: Formation of the final compound through coupling of intermediate products.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions, utilizing catalysts and optimized reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool in biochemical studies.
Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: In the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-4-(5-nitrophenyl)sulfonylpiperazine
- 1-(3,4-Dichlorophenyl)-4-(2-propan-2-ylphenyl)sulfonylpiperazine
- 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-methylphenyl)sulfonylpiperazine
Uniqueness
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5-nitro-2-propan-2-ylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O4S/c1-13(2)16-5-3-15(24(25)26)12-19(16)29(27,28)23-9-7-22(8-10-23)14-4-6-17(20)18(21)11-14/h3-6,11-13H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDIRQGMYHTACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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